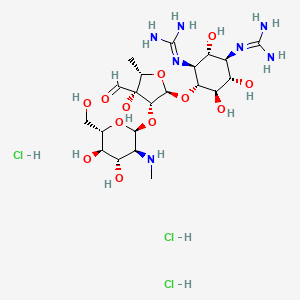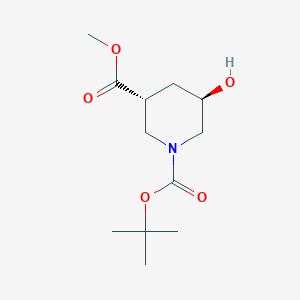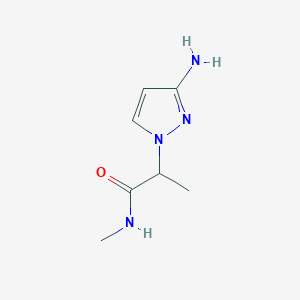
Kadcoccilactone L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Kadcoccilactone L involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity. Techniques such as microbial transformation and biocatalysis are being explored to enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: Kadcoccilactone L undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Kadcoccilactone L has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential anti-tumor, anti-HIV, and anti-inflammatory properties
Mecanismo De Acción
The mechanism of action of Kadcoccilactone L involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound targets enzymes such as protein tyrosine phosphatase 1B and acetylcholinesterase, inhibiting their activity.
Pathways Involved: The compound modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Kadcoccilactone L is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:
Kadcoccilactone T: Another triterpenoid from Kadsura coccinea with similar inhibitory activities.
Kadnanolactone H and I: Structurally similar compounds from Kadsura ananosma, differing in stereochemistry.
These compounds share some biological activities but differ in their specific molecular interactions and therapeutic potential .
Propiedades
Fórmula molecular |
C30H34O6 |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
(1R,2S,5R,13S,15R,26R)-13,26-dihydroxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),17,19,23-hexaene-8,21-dione |
InChI |
InChI=1S/C30H34O6/c1-15-10-18-11-19-21-13-30(34)12-17-6-9-24(32)36-28(3,4)20(17)7-8-23(30)29(21,5)14-22(31)25(19)16(2)26(18)35-27(15)33/h6,9-12,20-23,31,34H,7-8,13-14H2,1-5H3/t20-,21+,22-,23+,29-,30-/m1/s1 |
Clave InChI |
DMOCICSLTAAKOU-VBLYNVHQSA-N |
SMILES isomérico |
CC1=CC2=CC3=C([C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C(=C2OC1=O)C |
SMILES canónico |
CC1=CC2=CC3=C(C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C(=C2OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065731.png)



![N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine](/img/structure/B13065765.png)



![2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13065796.png)

![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)


![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13065839.png)
